3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include 2-hydroxybenzaldehyde, 4-(pentyloxy)benzaldehyde, and tetrahydrofuran derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
Functional Group Modifications: Introduction of the hydroxyphenyl and pentyloxyphenyl groups through various functional group modification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.
Scalability: Ensuring the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptor Interaction: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-diones: Displaying unique tautomeric forms and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features and potential applications in various fields. Its combination of functional groups and core structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H31N3O4 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-(4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H31N3O4/c1-2-3-6-15-33-19-13-11-18(12-14-19)26-23-24(21-9-4-5-10-22(21)31)28-29-25(23)27(32)30(26)17-20-8-7-16-34-20/h4-5,9-14,20,26,31H,2-3,6-8,15-17H2,1H3,(H,28,29) |
InChI Key |
QLFWAAKWEYTHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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